

physicochemical properties of 3,6-Diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Diphenyl-9H-carbazole

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An In-depth Technical Guide to the Physicochemical Properties of **3,6-Diphenyl-9H-carbazole**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **3,6-Diphenyl-9H-carbazole** (DPhCz), a pivotal building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, solubility, thermal stability, and the photophysical and electrochemical characteristics of DPhCz. The narrative emphasizes the causality behind experimental methodologies, ensuring that each protocol serves as a self-validating system for robust and reproducible results.

Introduction: The Significance of 3,6-Diphenyl-9H-carbazole

3,6-Diphenyl-9H-carbazole is a prominent derivative of the carbazole heterocyclic system, distinguished by the presence of phenyl groups at the 3 and 6 positions. This substitution significantly extends the π -conjugated system of the core carbazole unit, a feature that is fundamental to its electronic and optical properties.^{[1][2]} The electron-donating nature of the carbazole nitrogen, combined with the extended conjugation, makes DPhCz an excellent hole-transporting material.^{[3][4]}

These characteristics are highly sought after in the design of advanced organic electronic devices. DPhCz serves as a crucial intermediate and a functional material in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).^{[1][5]} Its molecular architecture allows for further functionalization, enabling the fine-tuning of its properties to meet the specific demands of next-generation electronic devices.^[1] A thorough understanding of its fundamental physicochemical properties is therefore essential for optimizing its synthesis, processing, and integration into such devices.

Molecular Structure and Core Properties

The foundational properties of **3,6-Diphenyl-9H-carbazole** are summarized below. Its structure features a central carbazole core with phenyl substituents that enhance its aromatic system.

Diagram: Molecular Structure of **3,6-Diphenyl-9H-carbazole**

Caption: 2D representation of **3,6-Diphenyl-9H-carbazole**.

Property	Value
IUPAC Name	3,6-Diphenyl-9H-carbazole ^[6]
Synonyms	3,6-Diphenylcarbazole, DPhCz
CAS Number	56525-79-2 ^[1]
Molecular Formula	C ₂₄ H ₁₇ N ^[7]
Molecular Weight	319.41 g/mol ^[7]
Appearance	White to off-white powder ^{[5][7]}
Melting Point	180-184 °C ^{[7][8]}

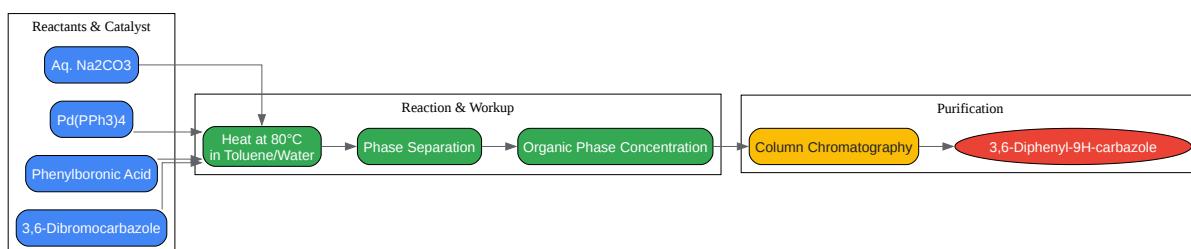
Synthesis and Purification

The most prevalent and efficient method for synthesizing **3,6-Diphenyl-9H-carbazole** is the Suzuki-Miyaura cross-coupling reaction.^{[2][9]} This palladium-catalyzed reaction provides a high-yield pathway for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.

Causality of Experimental Choices:

- Reactants: 3,6-Dibromocarbazole is used as the scaffold. The bromine atoms are excellent leaving groups for oxidative addition to the palladium catalyst. Phenylboronic acid serves as the source of the phenyl groups.
- Catalyst: A palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, is the catalyst of choice. It facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]
- Base: An aqueous solution of a base like sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) is crucial. It activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.
- Solvent System: A biphasic solvent system, typically toluene and water, is used.[2] Toluene dissolves the organic reactants and the catalyst, while water dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.

Diagram: Synthesis Workflow via Suzuki-Miyaura Coupling

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Caption: Workflow for the synthesis of **3,6-Diphenyl-9H-carbazole**.

Experimental Protocol: Suzuki-Miyaura Coupling

- Inert Atmosphere Setup: To a dry, three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add 3,6-dibromocarbazole (1.0 eq.), phenylboronic acid (2.2 eq.), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.04 eq.).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed toluene via cannula.^[2]
- Base Addition: Add a 2M aqueous solution of sodium carbonate to the flask.^[2]
- Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After completion, cool the mixture to room temperature. Separate the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure **3,6-Diphenyl-9H-carbazole**.

Solubility Profile

The principle of "like dissolves like" governs solubility. As a large, predominantly non-polar aromatic molecule, **3,6-Diphenyl-9H-carbazole** is expected to have low solubility in polar solvents like water and alcohols, and higher solubility in non-polar or moderately polar organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM).^[10]

Experimental Protocol: Isothermal Saturation Method

This protocol provides a self-validating system for accurately determining solubility.

- Sample Preparation: Add an excess amount of DPhCz to a known volume of the chosen solvent in a sealed, jacketed glass vessel. The presence of undissolved solid is essential for

ensuring saturation.

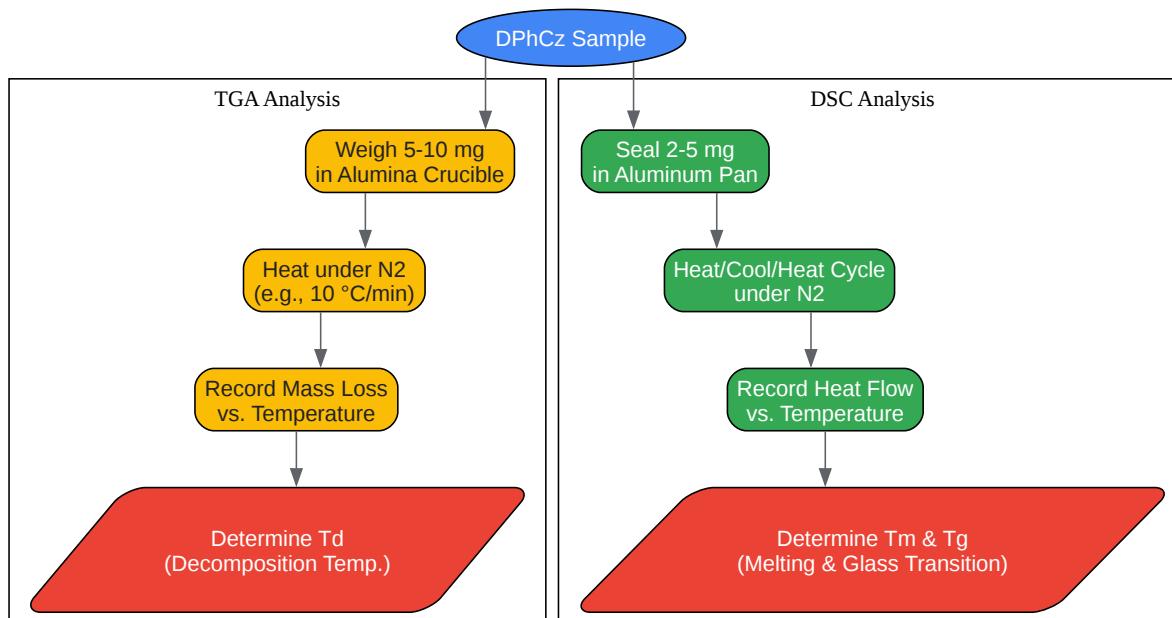
- Equilibration: Maintain the vessel at a constant, precise temperature (e.g., 298.15 K) using a thermostatic water bath. Stir the suspension vigorously for at least 24 hours to ensure equilibrium is reached.
- Phase Separation: Stop stirring and allow the suspension to settle for several hours, permitting the undissolved solid to sediment completely.
- Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a sub-micron filter to prevent aspiration of solid particles.
- Quantification: Immediately weigh the withdrawn sample. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid DPhCz.
- Calculation: Calculate the solubility in terms of mole fraction, molarity, or g/100 mL.
- Validation: Repeat the measurement at different equilibration times (e.g., 24h, 36h, 48h). Consistent results validate that equilibrium was achieved.

Solvent Type	Examples	Expected Solubility	Rationale
Non-Polar Aromatic	Toluene, Xylene	High	Similar aromatic character, strong π - π stacking.
Chlorinated	DCM, Chloroform	High	Favorable dipole-induced dipole interactions.
Ethers	THF, 1,4-Dioxane	Moderate to High	Moderate polarity and ability to solvate the aromatic system.
Polar Aprotic	DMF, DMSO	Moderate	Stronger solvent-solvent interactions compete with solute solvation.
Alcohols	Ethanol, Methanol	Low	Dominated by hydrogen bonding, unfavorable for the non-polar solute.
Alkanes	Hexane, Cyclohexane	Low	Weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy.

Thermal Stability Analysis

The high thermal stability of DPhCz is critical for its use in OLEDs, where devices operate at elevated temperatures and materials are often deposited via vacuum thermal evaporation.[\[3\]](#) [\[11\]](#) Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment.[\[11\]](#)

Diagram: Thermal Analysis Workflow



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Caption: Experimental workflow for TGA and DSC analysis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

- Objective: To determine the decomposition temperature (Td), defined as the temperature at which 5% mass loss occurs.
- Methodology:
 - Place a 5-10 mg sample of DPhCz into a TGA crucible (typically alumina).

- Place the crucible in the TGA furnace.
- Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge.
- Record the sample weight as a function of temperature. The resulting plot of % mass vs. temperature is the TGA thermogram.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

- Objective: To determine the melting temperature (T_m) and glass transition temperature (T_g). A high T_g is desirable for morphological stability in thin films.
- Methodology:
 - Seal a 2-5 mg sample of DPhCz into an aluminum DSC pan. An empty sealed pan is used as a reference.
 - Place both pans in the DSC cell.
 - Perform a heat-cool-heat cycle. For example: heat from 25 °C to 200 °C (above the melting point), cool rapidly to -20 °C, then heat again to 200 °C, all at a controlled rate (e.g., 10 °C/min).
 - The first heating scan reveals the melting point of the crystalline material. The second heating scan, performed on the amorphous solid formed during rapid cooling, reveals the glass transition.

Parameter	Typical Value Range for Carbazole Derivatives	Significance
Decomposition Temp. (Td)	> 300 °C[11]	Indicates high thermal stability, essential for device fabrication and lifetime.
Melting Temp. (Tm)	~180-184 °C	Defines the solid-liquid phase transition.
Glass Transition Temp. (Tg)	Variable (often > 100 °C)	Reflects the stability of the amorphous (glassy) state; a high Tg prevents film crystallization.

Photophysical Characterization

The extended π - π conjugation in DPhCz dictates its interaction with light.[2][7] UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are standard techniques to probe these properties.

Experimental Protocol: UV-Vis Absorption Spectroscopy

- Objective: To determine the wavelengths of maximum absorption (λ_{abs}) and the molar extinction coefficient (ϵ).
- Methodology:
 - Prepare a dilute solution of DPhCz (e.g., 10^{-5} M) in a spectroscopic grade solvent (e.g., THF or DCM).
 - Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference blank.
 - Fill a second cuvette with the DPhCz solution.
 - Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.

- The absorption maxima correspond to electronic transitions, typically $\pi \rightarrow \pi^*$ transitions for this class of molecule.[12]

Experimental Protocol: Fluorescence Spectroscopy

- Objective: To determine the wavelength of maximum emission (λ_{em}) and the photoluminescence quantum yield (Φ_{PL}).
- Methodology:
 - Use the same dilute solution prepared for UV-Vis analysis to minimize re-absorption effects.
 - In a spectrofluorometer, excite the sample at a wavelength where it strongly absorbs (determined from the UV-Vis spectrum).
 - Scan the emission wavelengths, typically from just above the excitation wavelength to ~800 nm.
 - The resulting spectrum will show the emission profile, with the peak being the λ_{em} . The difference between λ_{abs} and λ_{em} is the Stokes shift.
 - To determine the quantum yield, a standard with a known Φ_{PL} (e.g., quinine sulfate) is measured under identical conditions. The Φ_{PL} of DPhCz is calculated relative to the standard.[13]

Property	Expected Observation	Significance
Absorption Max (λ_{abs})	Multiple peaks in the UV region (e.g., 250-400 nm)[14]	Corresponds to allowed electronic transitions (HOMO to LUMO, etc.). Defines the color the material absorbs.
Emission Max (λ_{em})	Typically in the violet-blue region. Red-shifted compared to unsubstituted carbazole.[2] [7]	Defines the color of light emitted. Crucial for OLED applications.
Stokes Shift	Positive value ($\lambda_{\text{em}} > \lambda_{\text{abs}}$)	Energy loss between absorption and emission. A larger shift can reduce self-absorption in devices.
Quantum Yield (Φ_{PL})	Variable, depends on molecular rigidity and environment.	Measures the efficiency of the fluorescence process (photons emitted / photons absorbed).

Electrochemical Behavior

The electrochemical properties of DPhCz, specifically its oxidation and reduction potentials, are paramount for understanding its function as a charge-transporting material. These potentials are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Cyclic Voltammetry (CV) is the technique of choice.[15][16]

Experimental Protocol: Cyclic Voltammetry (CV)

- Objective: To determine the onset oxidation potential (E_{ox}) and estimate the HOMO and LUMO energy levels.
- Methodology:
 - Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]

- Solution: Prepare a solution of DPhCz (e.g., 1 mM) in a dry, degassed solvent (e.g., DCM or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
- Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) standard under the same conditions. The Fc/Fc⁺ redox couple is used as an internal reference ($E_{1/2} = +0.64$ V vs. NHE).
- Measurement: Scan the potential from a value where no reaction occurs towards a positive potential to observe oxidation. For 3,6-disubstituted carbazoles, a reversible oxidation wave is expected.[15]
- Data Analysis:
 - Determine the onset oxidation potential ($E_{ox^{onset}}$) from the voltammogram.
 - Calculate the HOMO energy level using the empirical formula: $HOMO \text{ (eV)} = -[e(E_{ox^{onset}} - E_{1/2}(Fc/Fc^{+})) + 4.8]$ [17]
 - The LUMO can be estimated from the HOMO level and the optical bandgap (E_g^{opt}), which is calculated from the onset of the UV-Vis absorption spectrum (λ_{onset}):
$$E_g^{opt} \text{ (eV)} = 1240 / \lambda_{onset} \text{ (nm)}$$
$$LUMO \text{ (eV)} = HOMO + E_g^{opt}$$

Parameter	Expected Value/Observation	Significance
Oxidation Potential (E_{ox})	Reversible wave.[15] Potential is sensitive to substituents.[15]	Lower oxidation potential indicates easier removal of an electron (better hole injection/transport).
HOMO Level	Typically -5.0 to -5.9 eV for carbazoles.[15]	Governs hole injection from the anode and hole transport. Must be well-aligned with adjacent layers.
LUMO Level	Calculated from HOMO and optical bandgap.	Governs electron injection from the cathode and electron transport.

Conclusion

3,6-Diphenyl-9H-carbazole stands out as a material of significant academic and industrial interest due to a robust combination of physicochemical properties. Its straightforward, high-yield synthesis via Suzuki-Miyaura coupling makes it readily accessible. The molecule possesses high thermal stability, a critical prerequisite for durable organic electronic devices. Its extended π -conjugation leads to desirable photophysical and electrochemical characteristics, positioning it as a premier hole-transporting material and a versatile scaffold for designing novel emitters and hosts in OLEDs and other optoelectronic applications. The experimental protocols and theoretical frameworks detailed in this guide provide a solid foundation for researchers to reliably characterize DPhCz and unlock its full potential in materials innovation.

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- To cite this document: BenchChem. [physicochemical properties of 3,6-Diphenyl-9H-carbazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7797591#physicochemical-properties-of-3-6-diphenyl-9h-carbazole>]

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